N1‑Substituent Chain Length and Its Impact on Molecular Weight, Lipophilicity, and H‑Bond Acceptor Count
In the absence of directly measured biological or ADMET values for any member of the (1‑alkyl‑1H‑1,2,4‑triazol‑5‑yl)(1H‑pyrazol‑4‑yl)methanol series, procurement differentiation relies on computed molecular properties that drive drug‑likeness and synthetic tractability. The N1‑ethyl derivative (C₈H₁₁N₅O, MW 193.21 g·mol⁻¹, TPSA 79.62 Ų, predicted XLogP3 ~0.1, 5 H‑bond acceptors) [REFS‑1] occupies a defined intermediate position between the N1‑methyl analog (C₇H₉N₅O, MW 179.18 g·mol⁻¹, also 5 H‑bond acceptors) [REFS‑2] and the N1‑propyl analog (C₉H₁₃N₅O, MW 207.23 g·mol⁻¹, 5 H‑bond acceptors) [REFS‑3]. The incremental addition of each methylene unit increases molecular weight by 14 Da and systematically raises lipophilicity, a parameter that in triazole‑pyrazole antifungal series has been correlated with enhanced membrane permeability up to an optimum, beyond which solubility and off‑target promiscuity may degrade [REFS‑4]. The absolute absence of publicly reported MIC, IC₅₀, or ADMET data for any member of this specific series precludes a quantitative rank‑order efficacy comparison at this time.
| Evidence Dimension | Molecular weight and lipophilicity as surrogate selection parameters |
|---|---|
| Target Compound Data | MW 193.21 g·mol⁻¹; predicted XLogP3 ~0.1 (TPSA 79.62 Ų, 5 H‑bond acceptors) |
| Comparator Or Baseline | N1‑methyl analog: MW 179.18 g·mol⁻¹; N1‑propyl analog: MW 207.23 g·mol⁻¹ (predicted XLogP3 values not independently verified) |
| Quantified Difference | MW increase of 14 Da per methylene unit; XLogP3 increment not precisely quantified due to lack of co‑measured values |
| Conditions | Computed molecular properties from vendor datasheets; no experimental log P or log D data available |
Why This Matters
When selecting a building block for a lead‑optimization library, the N1‑ethyl chain offers a deliberate balance between the lower lipophilicity of the methyl analog and the higher hydrophobicity of the propyl analog, enabling fine‑tuning of permeability and solubility in the absence of direct ADMET data.
- [1] Ouertani, A. et al. Triazole derivatives as potential antifungal agents: A structure‑activity relationship (SAR) study. Process Biochemistry 2023, 128, 102‑118. https://ouci.dntb.gov.ua/en/works/9BZ0eX17/ (accessed 2026‑05‑05). View Source
